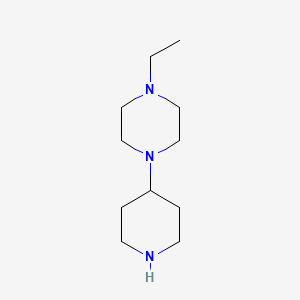

1-Ethyl-4-piperidin-4-ylpiperazine

描述

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Chemical Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of atoms from at least two different elements, one of which must be nitrogen. These structures are of immense importance in the field of medicinal chemistry. A significant percentage of all unique small-molecule drugs contain at least one nitrogen heterocyclic ring. mdpi.comnih.gov An analysis by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of small-molecule pharmaceuticals feature nitrogen heterocycles, establishing them as pivotal structures in drug development. openmedicinalchemistryjournal.com

The prevalence of these scaffolds stems from their ability to form stable complexes and crucial interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. mdpi.com This makes them fundamental components in a vast array of pharmaceuticals, including anticancer, antidepressant, antihistamine, and antimicrobial agents. mdpi.comresearchgate.netarizona.edu Beyond medicine, these compounds are integral to agrochemicals, polymers, and dyes, and they often serve as essential precursors or catalysts in broader organic synthesis. openmedicinalchemistryjournal.comelsevierpure.com Their compact, stable structures, combined with the electron-rich nature of the nitrogen atom, provide a versatile foundation for designing novel molecules with diverse functions. openmedicinalchemistryjournal.com

Overview of Piperazine (B1678402) and Piperidine (B6355638) Core Structures as Privileged Scaffolds for Compound Design

Among the vast family of nitrogen heterocycles, piperidine and piperazine are six-membered rings that are particularly prominent. Piperidine is a saturated heterocycle containing one nitrogen atom, while piperazine contains two nitrogen atoms at opposite positions in the ring. Both are classified as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them a recurring feature in a wide range of biologically active compounds. researchgate.netnih.gov

The piperidine ring is the most frequently used heterocycle in FDA-approved pharmaceuticals and is a cornerstone for over 70 commercial drugs. arizona.edu Its derivatives have been successfully developed as analgesics, anticoagulants, and central nervous system modulators. arizona.edu

Similarly, the piperazine ring is the most abundant nitrogen-containing heterocycle after piperidine and pyridine (B92270) in the development of small-molecule drugs. researchgate.net Its unique physicochemical properties—including its basicity, solubility, and conformational flexibility—make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netnih.gov The piperazine scaffold is a key component in numerous approved drugs for treating cancer, bacterial infections, and depression. researchgate.net The strategic incorporation of these rings allows chemists to fine-tune a molecule's properties to achieve desired therapeutic effects.

Research Context of 1-Ethyl-4-piperidin-4-ylpiperazine (B1580565) within Heterocyclic Chemistry

This compound is a specific chemical entity that combines both the piperidine and piperazine scaffolds. Its structure consists of a piperidine ring linked at the 4-position to a piperazine ring, which is further substituted with an ethyl group at the N1 position. This compound is primarily recognized as a chemical intermediate and a building block in organic synthesis. tantuchemicals.com

The presence of both a secondary amine on the piperidine ring and two tertiary amines within the piperazine moiety makes it a versatile reagent for constructing more complex molecules. cymitquimica.com Its structural analogs, such as 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) and 1-benzyl-4-piperidin-4-ylpiperazine, have been utilized as key intermediates in the synthesis of various pharmaceutical agents, including those for neurological disorders and cancer. tantuchemicals.comgoogle.commdpi.com For instance, the closely related 1-methyl-4-(piperidin-4-yl)piperazine is a known intermediate for Brigatinib, an anticancer drug. tantuchemicals.commdpi.com

While this compound itself is not typically an end-product, its value lies in its role in discovery chemistry. It is available commercially as a research chemical, often in hydrochloride salt form, for use in early-stage drug discovery and the development of novel compounds. sigmaaldrich.comchemscene.com The combination of the piperidine and piperazine rings within one molecule provides a platform for creating derivatives with potential activity across different biological targets, leveraging the "privileged" nature of its constituent parts. acs.org

Compound Data

Below are tables detailing the chemical properties of this compound and related compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 435341-92-7 |

| Molecular Formula | C₁₁H₂₃N₃ |

| Molecular Weight | 197.32 g/mol |

| InChI Key | JOXMSOKQNJLNEN-UHFFFAOYSA-N |

| SMILES String | CCN1CCN(CC1)C2CCNCC2 |

| Physical Form | Solid |

Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula | Role/Significance |

|---|---|---|---|

| This compound | 435341-92-7 | C₁₁H₂₃N₃ | Central subject, chemical intermediate. chemicalbook.com |

| Piperidine | 110-89-4 | C₅H₁₁N | Privileged scaffold in medicinal chemistry. arizona.edu |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | Privileged scaffold in medicinal chemistry. researchgate.net |

| 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 | C₁₀H₂₁N₃ | Intermediate for Brigatinib. tantuchemicals.com |

| Brigatinib | 1197953-54-0 | C₂₉H₃₉ClN₇O₂P | Anticancer therapeutic. mdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1-ethyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXMSOKQNJLNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292864 | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202991-77-3 | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202991-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethyl 4 Piperidin 4 Ylpiperazine and Its Derivatives

Established Protocols for Piperazine (B1678402) Ring Formation

The construction of the piperazine ring is a fundamental step in the synthesis of numerous pharmaceuticals. Various methodologies have been developed to achieve this, each with its own advantages and limitations.

Reductive Amination Strategies

Reductive amination is a cornerstone of C-N bond formation and a key method for synthesizing piperazine derivatives. thieme-connect.com This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A notable application of this strategy is the direct and scalable synthesis of benzylpiperazines via continuous-flow hydrogenation. thieme-connect.com This method utilizes hydrogen gas as a clean and efficient reducing agent, avoiding the stoichiometric use of metal hydrides like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which generate significant waste. thieme-connect.com For instance, the synthesis of a benzylpiperazine from the corresponding benzaldehyde (B42025) and piperazine has been demonstrated on a large scale using a continuous-flow hydrogenation apparatus, highlighting its safety and environmental benefits. thieme-connect.com

Another approach involves the catalytic reductive cyclization of dioximes. mdpi.com This method allows for the construction of the piperazine ring from a primary amino group through a sequence of double Michael addition of nitrosoalkenes to amines, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime. mdpi.com The process typically employs a palladium on carbon (Pd/C) catalyst for the hydrogenation step. mdpi.com

A concise synthetic route to 3-substituted piperazine-2-acetic acid esters also employs reductive amination as a key step. nih.gov Starting from an N-Boc protected amino acid, a β-ketoester is formed and then subjected to reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield a 1,4-diamine precursor, which is subsequently cyclized to the piperazine ring. nih.gov

The synthesis of polyamine PA2, 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine, further illustrates the utility of reductive amination. nih.gov In this multi-step synthesis, a protected piperazine derivative is reacted with N-methyl-4-piperidone using the mild reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃) to form the desired product. nih.gov

Table 1: Examples of Reductive Amination in Piperazine Synthesis

| Starting Materials | Reagents and Conditions | Product | Reference |

| Benzaldehyde, Piperazine | H₂, Continuous-flow hydrogenation | Benzylpiperazine | thieme-connect.com |

| Primary amine, Nitrosoalkenes | 1. Michael addition 2. 5% Pd/C, H₂ | Substituted piperazine | mdpi.com |

| N-Boc-(S)-alanine | 1. Masamune condensation 2. NH₄OAc, NaBH₃CN | 2,3-substituted 1,4-diamine precursor | nih.gov |

| 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide, N-methyl-4-piperidone | NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry and a common method for forming the piperazine ring and its derivatives. scispace.com This typically involves the reaction of an amine with an alkyl halide or a similar electrophile.

A traditional synthesis of N-arylpiperazines involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov However, this method often requires high temperatures and long reaction times. nih.gov A more modern approach involves the reaction of piperazine with an aryl halide, often catalyzed by a transition metal. nih.govresearchgate.net For instance, substituted piperazines have been synthesized through the nucleophilic substitution reaction between pentafluoropyridine (B1199360) and piperazine using sodium carbonate in acetonitrile (B52724). researchgate.net

The synthesis of N-alkyl piperazine derivatives frequently employs nucleophilic substitution. mdpi.com Alkylation using alkyl chlorides or bromides is a common strategy. mdpi.com The reactivity can be enhanced by the addition of sodium, potassium, or ammonium iodide, which facilitates the reaction and can help to avoid the formation of byproducts. mdpi.com

In some cases, the piperazine ring itself can be constructed via intramolecular nucleophilic substitution. For example, the synthesis of 2-phenyl piperazine can be achieved by reacting bromo-phenyl-acetic acid ethyl ester with ethylenediamine (B42938) to form 3-phenyl-piperazin-2-one, which is then reduced to the final product. scispace.com

Table 2: Nucleophilic Substitution in Piperazine Synthesis

| Reactants | Reagents and Conditions | Product | Reference |

| Aniline precursor, bis(2-chloroethyl)amine hydrochloride | High temperature, extended reaction time | N-arylpiperazine | nih.gov |

| Pentafluoropyridine, Piperazine | Na₂CO₃, acetonitrile | 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivative | researchgate.net |

| Piperazine, Alkyl chloride/bromide | NaI, KI, or NH₄I | N-alkylpiperazine | mdpi.com |

| Bromo-phenyl-acetic acid ethyl ester, Ethylenediamine | 1. Cyclization 2. LiAlH₄ reduction | 2-phenylpiperazine | scispace.com |

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, has become a powerful and versatile tool for the synthesis of arylpiperazines. nih.govacs.org This methodology offers an attractive alternative to traditional methods, often proceeding under milder conditions with a broader substrate scope. nih.gov

A facile Pd-catalyzed methodology has been reported for the efficient synthesis of biologically relevant arylpiperazines under aerobic and even solvent-free conditions. nih.govacs.org This approach allows for the amination of electron-donating and sterically hindered aryl chlorides, affording high yields of the desired products. nih.govacs.org Using piperazine itself as the solvent demonstrates an eco-friendly and cost-effective application of this catalysis. organic-chemistry.org

The Buchwald-Hartwig amination has been successfully applied in the synthesis of various bioactive compounds and is a key step in the synthesis of certain pharmaceuticals. nih.gov The use of air- and moisture-stable Pd-precatalysts has enabled rapid C-N cross-coupling reactions with aryl chlorides, significantly reducing reaction times. nih.gov

A highly diastereoselective intramolecular hydroamination catalyzed by palladium is a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The necessary hydroamination substrates are prepared in excellent yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org This method tolerates various alkyl and aryl substituents and exhibits excellent diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines. organic-chemistry.org

Table 3: Palladium-Catalyzed Amination in Piperazine Synthesis

| Substrates | Catalyst System | Key Features | Reference |

| Aryl chlorides, Piperazine | Pd-precatalysts | Aerobic, solvent-free conditions, rapid reaction | nih.govacs.org |

| Aryl bromide, Piperazine | Pd/BINAP | Efficient coupling in toluene-DBU | researchgate.net |

| Aminoalkenes (from cyclic sulfamidates) | Palladium catalyst | Intramolecular hydroamination, high diastereoselectivity | organic-chemistry.org |

| Aryl halides, Amines | Palladium catalyst | Industrial-scale applications | scispace.com |

Decarboxylative Annulation Protocols

Decarboxylative annulation has emerged as a novel strategy for the synthesis of piperazine derivatives. This method involves the cyclization of a precursor molecule with the concurrent loss of a carboxyl group.

A visible-light-promoted decarboxylative annulation protocol has been developed for the synthesis of 2-substituted piperazines. organic-chemistry.orgmdpi.com This reaction occurs between a glycine-based diamine and various aldehydes under mild conditions. organic-chemistry.org The transformation can be efficiently catalyzed by an iridium-based complex or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN). organic-chemistry.orgmdpi.com This method provides access to a diverse range of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. organic-chemistry.org

Another approach is the palladium-catalyzed decarboxylative allylic alkylation for the enantioselective synthesis of N4-Boc-protected α,α-disubstituted piperazin-2-ones. nih.gov Using a chiral Pd-catalyst, these valuable chiral building blocks can be synthesized in high yields and with excellent enantioselectivity. nih.gov The resulting piperazinones can be further transformed into gem-disubstituted piperazines. nih.gov

Table 4: Decarboxylative Annulation in Piperazine Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Glycine-based diamine, Aldehydes | Visible light, Iridium or organic photocatalyst | 2-substituted piperazines | organic-chemistry.orgmdpi.com |

| N4-Boc protected piperazinones | Chiral Pd-catalyst | α,α-disubstituted piperazin-2-ones | nih.gov |

Targeted Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine (B1580565) Analogs

The synthesis of analogs of this compound often involves the modification of a pre-existing piperazine core. This allows for the introduction of various substituents to explore structure-activity relationships.

Synthesis of N-Alkyl Piperazine Derivatives

The N-alkylation of piperazines is a common and crucial step in the synthesis of a wide range of derivatives. mdpi.com There are three primary methods for achieving this transformation: nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. mdpi.com

The reaction of a piperazine with an alkyl chloride or bromide is a frequently used method for N-alkylation. mdpi.comnih.gov This reaction can be facilitated by the addition of iodide salts to improve yields and minimize side reactions. mdpi.com A variety of substituted piperazine derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the broad applicability of this approach. nih.gov

An iodine-mediated one-pot reaction of N-alkyl piperazines has been developed for the synthesis of 2-(piperazin-1-yl)pyrazine (B1270772) derivatives. thieme-connect.com This transformation offers a direct pathway to these valuable compounds from the corresponding N-alkyl piperazines as the sole starting material. thieme-connect.com The reaction proceeds in the presence of iodine and sodium acetate. thieme-connect.com

The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) bond provides another route to N-alkyl-N'-aryl-piperazines. rsc.org A copper(I)-catalyzed one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides has been reported to afford unsymmetrical piperazines in high yields. rsc.org

Table 5: Synthesis of N-Alkyl Piperazine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| Piperazine | Alkyl chloride or bromide | N-alkyl piperazine | mdpi.comnih.gov |

| N-alkyl piperazine | I₂, NaOAc, acetonitrile | 2-(piperazin-1-yl)pyrazine derivative | thieme-connect.com |

| DABCO, Alkyl halide, Aryl halide | CuI, KOtBu, DMSO | N-alkyl-N'-aryl-piperazine | rsc.org |

Synthesis of N-Aryl Piperazine Derivatives

The introduction of an aryl group to the piperazine nitrogen is a common and significant transformation in the synthesis of derivatives of this compound. The primary methods to achieve this include the Buchwald-Hartwig amination, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr). mdpi.com

The Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming carbon-nitrogen bonds. Similarly, the copper-catalyzed Ullmann-Goldberg reaction provides another reliable route to N-aryl piperazines. mdpi.com Nucleophilic aromatic substitution is particularly effective when the aromatic ring is electron-deficient, often facilitated by the presence of nitro or other electron-withdrawing groups. mdpi.com

Aryl-DABCO salts have also emerged as precursors for the synthesis of 1,4-disubstituted piperazines. mdpi.com In one specific example, 1-ethyl-4-(4-nitrophenyl)piperazine (B49478) is synthesized by treating ethyl piperazine with 4-chloro nitrobenzene (B124822) in the presence of anhydrous potassium carbonate with methanol (B129727) as the solvent. researchgate.net This intermediate can then be reduced to 4-(4-ethyl piperazin-1-yl)aniline using iron dust and hydrochloric acid, followed by neutralization. researchgate.net This aniline derivative serves as a versatile precursor for further functionalization. researchgate.net

The synthesis of N-aryl piperazine derivatives often involves the use of commercially available building blocks and multi-step reaction sequences. For instance, the synthesis of Infigratinib involves the condensation of N-ethylpiperazine with 1-bromo-4-nitrobenzene, followed by catalytic hydrogenation to yield an intermediate that is then reacted with a substituted pyrimidine (B1678525). mdpi.com

| Reactants | Reagents/Conditions | Product | Reference |

| Ethyl piperazine, 4-chloro nitrobenzene | Anhydrous potassium carbonate, methanol | 1-ethyl-4-(4-nitrophenyl)piperazine | researchgate.net |

| 1-ethyl-4-(4-nitrophenyl)piperazine | Iron dust, hydrochloric acid, sodium carbonate | 4-(4-ethyl piperazin-1-yl)aniline | researchgate.net |

| N-ethylpiperazine, 1-bromo-4-nitrobenzene | Catalytic hydrogenation | Intermediate for Infigratinib synthesis | mdpi.com |

Functionalization Strategies at Piperidine (B6355638) and Piperazine Moieties

The piperidine and piperazine rings of this compound offer multiple sites for functionalization, allowing for the generation of a diverse library of compounds.

Piperazine Moiety: The secondary amine of the piperazine ring is a common site for modification. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or sulfonates, reductive amination, or the reduction of carboxamides. mdpi.com For example, monosubstituted phenylpiperazines can be reacted with alkyl halides to produce disubstituted piperazine compounds. researchgate.net Amide coupling reactions are also frequently employed. For instance, chromone-2-carboxylic acid can be coupled with various phenyl/benzyl (B1604629) piperazine derivatives in the presence of EDC.HCl and DMAP to yield the desired amide products. acgpubs.org

Piperidine Moiety: The piperidine nitrogen can also be functionalized. For example, after amide coupling of chromone-2-carboxylic acid with 4-amino-N-Boc piperidine, the Boc protecting group can be removed with TFA, allowing for subsequent alkylation with benzyl bromides. acgpubs.org

| Starting Material | Reagents/Conditions | Functionalized Product | Reference |

| Monosubstituted phenylpiperazine | Alkyl halides | Disubstituted piperazine | researchgate.net |

| Chromone-2-carboxylic acid, Phenyl/benzyl piperazine derivatives | EDC.HCl, DMAP | Piperazine amide derivatives | acgpubs.org |

| N-Boc-protected piperidine derivative | TFA, then Benzyl bromides, K2CO3 | N-benzylated piperidine derivative | acgpubs.org |

Advanced Synthetic Techniques for Complex Piperazine Derivatives

The synthesis of more complex derivatives of this compound often requires the use of advanced and innovative synthetic methodologies.

C–H Functionalization Approaches

Direct C–H functionalization has emerged as a powerful tool for modifying the piperazine scaffold, offering a more atom-economical approach compared to traditional methods. beilstein-journals.org While significant progress has been made in the α-C–H functionalization of other saturated N-heterocycles like pyrrolidines and piperidines, the application to piperazines has presented challenges. beilstein-journals.org

Approaches such as α-lithiation trapping, transition-metal-catalyzed α-C–H functionalizations, and photoredox catalysis are being explored. beilstein-journals.org For N-Boc protected piperazines, α-lithiation using reagents like sec-BuLi and TMEDA, followed by trapping with various electrophiles, has been successful. beilstein-journals.org Transition-metal-catalyzed methods, while well-developed for other amines, have seen limited success with piperazines, potentially due to the influence of the second nitrogen atom. beilstein-journals.org

Stereoselective Synthesis of Substituted Piperazines

The development of stereoselective methods is crucial for accessing enantiomerically pure piperazine derivatives. One approach involves the SN2-type ring-opening of N-activated aziridines with anilines, followed by a Pd-catalyzed annulation with propargyl carbonates, yielding highly substituted piperazines with excellent stereoselectivity. researchgate.net Another method utilizes the stereospecific copper-catalyzed nucleophilic ring-opening of N-sulfonylaziridines with propargylamines, followed by hydroamination. researchgate.net

A modular and highly stereoselective one-pot synthesis of substituted piperidin-4-ols has been developed, which could be adapted for piperazine-containing systems. nih.govhud.ac.uk This method involves a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.govhud.ac.uk

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds in a single step from multiple starting materials. rug.nl A one-pot, five-component reaction has been described for the synthesis of highly functionalized piperidines, which could potentially be adapted for piperazine-containing structures. researchgate.net This reaction typically involves an aromatic aldehyde, an aniline, and a β-ketoester, catalyzed by an acid such as oxalic acid dihydrate. researchgate.net The Ugi reaction is another powerful MCR that can be utilized for the synthesis of piperazine scaffolds. rug.nlnih.gov

Synthetic Routes to Key Intermediates of Piperazine-Piperidine Systems

The synthesis of this compound and its derivatives relies on the availability of key piperazine-piperidine intermediates. General synthetic routes often involve the coupling of a piperazine component with a piperidine component. google.com

One cost-effective approach utilizes bis(2-chloroethyl)amine hydrochloride to form the piperazine ring. google.com The synthesis can also be designed to avoid toxic reagents like sodium cyanoborohydride in reductive amination steps. google.com Quinoline-substituted piperazine intermediates can be prepared and isolated from highly viscous states by forming an acid addition salt with a dicarboxylic acid. google.com

The synthesis of 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine (B8791541) and 1-(2-methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine are key intermediates for a variety of derivatives. grafiati.com These intermediates can then be further functionalized to produce a range of biologically active molecules. grafiati.com

| Intermediate | Synthetic Approach | Reference |

| Piperazine component | From bis(2-chloroethyl)amine hydrochloride | google.com |

| Quinoline-substituted piperazine | Isolation via dicarboxylic acid salt formation | google.com |

| 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine | Multi-step synthesis | grafiati.com |

| 1-(2-methoxyphenyl)-4-(piperidin-4-ylmethyl)piperazine | Multi-step synthesis | grafiati.com |

Medicinal Chemistry and Pharmacological Investigations of Piperazine Piperidine Derivatives

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. chemrxiv.org For the piperazine-piperidine class of compounds, these studies are crucial for optimizing potency and selectivity.

Impact of Substituents on Target Affinity and Selectivity

The nature of the substituent on the piperazine (B1678402) nitrogen is a critical determinant of a molecule's affinity and selectivity for its biological targets. In different series of piperazine derivatives, altering the N-alkyl group can dramatically change the pharmacological profile. For instance, in one study on a series of pyrazine-2-carboxamide derivatives, the ethyl-substituted compound demonstrated the most potent inhibitory activity against the EML4-ALK fusion protein. finetechnology-ind.com In another distinct class of compounds targeting opioid receptors, the replacement of a piperidine (B6355638) core with a piperazine was found to be functionally inconsequential, demonstrating that the impact of this core is highly context-dependent. nih.gov For 1-Ethyl-4-piperidin-4-ylpiperazine (B1580565), the specific impact of the N-ethyl group on its binding characteristics is unknown. Comparative studies with its N-methyl, N-propyl, or other substituted analogs would be required to establish a clear SAR, but such data is not currently available.

Conformational Effects on Pharmacological Profile

The three-dimensional conformation of a molecule is essential for its interaction with a biological target. For piperidine-containing rings, conformational analysis can reveal the preferred spatial arrangement of substituents. Studies on related 4-substituted piperidines have shown that the presence of polar groups can significantly influence the conformational equilibrium, especially upon protonation of the nitrogen atom, which can favor an axial orientation of the substituent. bldpharm.com The specific conformational preferences of this compound and how they might influence its pharmacological profile have not been reported.

Exploration of Biological Targets and Mechanisms of Action

The piperazine-piperidine scaffold is frequently explored for its interaction with central nervous system targets. primescholars.com

Ligands for Neurotransmitter Receptors

Compounds featuring the piperazine-piperidine motif are often designed as ligands for a variety of neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov This structural class is a cornerstone of many antipsychotic medications, which are characterized by their multi-receptor activity profiles. dndi.org

Dopamine D2 Receptor Antagonism

Antagonism of the dopamine D2 receptor is a primary mechanism of action for many antipsychotic drugs used to treat schizophrenia. dndi.orgnih.gov The aryl-piperazine pharmacophore is a common feature in many D2 receptor antagonists. dndi.org While it is plausible that this compound could interact with the D2 receptor, there is no published data, such as binding affinity (Ki) or functional antagonism (IC50) values, to confirm or quantify this activity. The interaction of D2 receptor antagonists with dopamine uptake inhibitors can lead to complex effects on dopamine levels in brain regions like the nucleus accumbens. nih.gov However, the specific role of this compound in such pathways remains uninvestigated.

Serotonin Receptor Modulation

The arylpiperazine moiety, in particular, is a well-established pharmacophore for serotonin (5-HT) receptors. ontosight.aibohrium.com Derivatives containing a piperazine ring are frequently investigated as ligands for multiple 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, which are crucial targets for treating neuropsychiatric disorders like schizophrenia and depression. nih.govtandfonline.comnih.gov

The general structure often consists of an aryl group (like a phenyl or pyridinyl) attached to one nitrogen of the piperazine ring, a linker, and a terminal heterocyclic system. In the case of piperazine-piperidine derivatives, the piperidine moiety can serve as this terminal system. The nature of the substituents on both the aryl ring and the piperidine ring can significantly influence the affinity and selectivity for different serotonin receptor subtypes. tandfonline.com For instance, research into arylpiperazine-containing pyrimidine (B1678525) 4-carboxamides has yielded compounds with good binding to 5-HT2A, 5-HT2C, and the serotonin transporter (SERT), showing potential as antidepressants. bohrium.com The goal of many studies is to achieve a specific receptor profile, such as combined 5-HT1A agonism and 5-HT2A antagonism, which is believed to offer enhanced therapeutic efficacy. researchgate.netnih.gov

GABA Receptor Agonism

The interaction of piperazine derivatives with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS, is complex. While piperazine itself is known to exert some of its anthelmintic effects through agonist actions on GABA receptors in parasites, its derivatives can act differently on human receptors. wikipedia.org

Sigma Receptor Modulation (σ1R and σ2R)

The sigma receptors (σ₁R and σ₂R) are unique intracellular proteins involved in modulating various signaling pathways and are considered important targets for neurological disorders and pain. nih.govnih.gov The piperazine-piperidine scaffold has been a focal point in the development of potent sigma receptor ligands. rsc.orgrsc.org

Research has consistently shown that the piperidine moiety is a critical structural feature for achieving high affinity at the σ₁R. nih.govacs.org In comparative studies, replacing a piperazine ring with a piperidine ring often leads to a significant increase in σ₁R affinity while maintaining activity at other targets, such as the histamine (B1213489) H₃ receptor. nih.govnih.gov For example, in one study, the switch from a piperazine to a piperidine derivative changed the σ₁R inhibitory constant (Kᵢ) from 1531 nM to just 3.64 nM. nih.govacs.org Functional assays have identified piperazine-piperidine based compounds that act as either agonists or antagonists at the σ₁R, demonstrating the chemical tractability of the scaffold. nih.govrsc.org

The table below shows binding affinities for selected piperidine and piperazine derivatives at sigma receptors from a representative study, illustrating the influence of the core structure.

| Compound ID | Core Moiety | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|

| Compound 5 | Piperidine | 3.64 | 120 |

| Compound 4 | Piperazine | 1531 | 181 |

| Compound 11 | Piperidine | 4.41 | 67.9 |

| Compound 12 | Piperidine | 10.6 | 13.9 |

Data sourced from a study on dual histamine H₃ and sigma receptor ligands. nih.govacs.org

Enzyme Inhibition (e.g., MAO-A, DPP-4)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases like Parkinson's disease. researchgate.net The piperidine and piperazine scaffolds have been incorporated into novel MAO inhibitors. dergipark.org.trnih.gov

Studies on para-substituted 4-phenylpiperidines and 4-phenylpiperazines have revealed structure-activity relationships for MAO inhibition. For MAO-A, para-substituents with a low dipole moment tended to increase affinity. Conversely, for MAO-B, large and hydrophobic para-substituents produced compounds with higher affinity. nih.gov While many synthesized derivatives show a preference for inhibiting MAO-B, selective MAO-A inhibitors have also been developed from piperazine-containing scaffolds like oxadiazole-piperazine derivatives. researchgate.netdergipark.org.tr There is a lack of specific data regarding DPP-4 inhibition for the this compound scaffold in the reviewed literature.

Ion Channel Modulation (e.g., T-type channels, Sodium Channels)

Ion channels are fundamental to neuronal excitability, and their modulation is a key strategy for treating conditions like pain and epilepsy. nih.gov The piperidine scaffold has been used to develop N-type calcium channel blockers. For example, compounds with a 4-aminopiperidine (B84694) structure have been synthesized and evaluated for antinociceptive activity, which is often linked to calcium channel blockade. acs.org The modulation of various ion channels, including sodium and calcium channels, is a recognized therapeutic approach, although specific data linking the this compound structure directly to T-type or sodium channel modulation is not prominent in the reviewed literature. nih.govclinmedkaz.org

Multi-receptor Ligand Design

A major focus in modern medicinal chemistry is the design of multi-target-directed ligands (MTDLs) that can modulate several biological targets simultaneously. This approach is thought to offer improved efficacy and a better side-effect profile for complex multifactorial diseases like schizophrenia. mdpi.comnih.gov The piperazine-piperidine scaffold is ideally suited for this strategy due to its ability to interact with multiple receptor families. researchgate.netresearchgate.net

Numerous studies have focused on creating ligands that combine affinities for dopamine (e.g., D₂) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors. nih.govnih.gov More complex profiles also incorporate activity at other serotonin subtypes (e.g., 5-HT₇) or sigma receptors. nih.govacs.orgmdpi.com The design strategy often involves linking or integrating known pharmacophores for each target onto the central piperazine or piperidine framework. mdpi.com This has led to the development of potential antipsychotic and antidepressant candidates with finely tuned receptor profiles, aiming for a synergistic therapeutic effect. tandfonline.comnih.gov

Preclinical Pharmacological Activity Evaluation (excluding clinical trials)

Derivatives based on the piperazine-piperidine scaffold have been evaluated in various preclinical animal models to assess their potential therapeutic effects. Following in vitro characterization of receptor binding and functional activity, promising compounds are often advanced to in vivo studies.

For example, dual histamine H₃ and sigma-1 (σ₁) receptor antagonists built on this scaffold have demonstrated significant antinociceptive (pain-relieving) activity in mouse models of pain. nih.govacs.orgnih.gov Similarly, derivatives designed as MAO inhibitors have been tested in rats to measure their effects on brain neurochemistry, confirming a correlation between MAO-A affinity and changes in the levels of dopamine metabolites. nih.gov Preclinical evaluation of potential antipsychotics often involves models such as amphetamine-induced hyperactivity in rodents, which is predictive of antipsychotic efficacy. researchgate.net These preclinical studies are essential for validating the therapeutic hypothesis generated from in vitro data and for selecting lead candidates for further development. nih.gov

Investigation of Anticancer Potential

The quest for new and effective anticancer agents has led to the synthesis and evaluation of numerous piperazine-piperidine derivatives. These compounds have been tested against a variety of human cancer cell lines, with several demonstrating significant cytotoxic and antiproliferative effects.

Novel C6-piperazine substituted purine (B94841) nucleoside analogues were synthesized and evaluated for their in vitro anticancer activity against HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. nih.gov Among the series, two compounds exhibited notable cytotoxicity specifically against the PC-3 cell line. nih.gov In a different study, derivatives of {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) were synthesized to explore the anticancer potential of the piperidine framework. nih.gov Certain compounds from this series, particularly one with nitro and fluoro substitutions on the phenyl ring (compound 3a), showed potent antiproliferative activity against human leukemia cells (K562 and Reh) by inducing apoptosis. nih.gov

Researchers have also developed novel vindoline-piperazine conjugates, which were screened across 60 different human tumor cell lines. mdpi.com Derivatives featuring N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring displayed excellent antiproliferative activity. mdpi.com Specifically, one conjugate was identified as the most potent candidate against the breast cancer MDA-MB-468 cell line, with a growth inhibition (GI₅₀) value of 1.00 μM. mdpi.com

Furthermore, a series of arylpiperazine derivatives incorporating a saccharin (B28170) moiety was designed and evaluated against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.com Two compounds from this series demonstrated strong cytotoxic activities against DU145 cells, with half-maximal inhibitory concentration (IC₅₀) values below 2 μM. mdpi.com The introduction of different functional groups at the 4-position of the piperazine ring was found to be beneficial for enhancing selectivity. mdpi.com Similarly, the development of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives containing a 4-substituted piperidin-1-yl moiety yielded compounds with interesting cytotoxic potential against several leukemia cell lines. nih.gov

The versatility of the piperazine scaffold is further highlighted in its use to modify natural products to enhance their anticancer efficacy. nih.gov One such derivative of ursolic acid (UA) containing a piperazine moiety showed potent antiproliferative activity against five different cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC₅₀ values significantly better than the parent compound. nih.gov

| Derivative Class | Tested Cell Lines | Key Findings | Reference |

|---|---|---|---|

| {4-[3-(Piperidin-4-yl)propyl]piperidin-1-yl} methanones | K562, Reh (Leukemia) | Compound 3a showed potent antiproliferative activity and induced apoptosis. | nih.gov |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast Cancer) | Compound 23 exhibited a GI₅₀ value of 1.00 μM. | mdpi.com |

| Arylpiperazines with saccharin moiety | DU145 (Prostate Cancer) | Compounds 4 and 12 displayed strong cytotoxicity (IC₅₀ < 2 μM). | mdpi.com |

| Ursolic acid-piperazine derivative | HepG2, A549, MGC-803, HCT-116, T24 | Compound 17 showed potent activity with IC₅₀ value of 5.40 μM against HepG2. | nih.gov |

| C6-Piperazine substituted purine nucleosides | PC-3 (Prostate Cancer) | Compounds 8b and 9b showed significant cytotoxicity. | nih.gov |

Studies on Antidiabetic Activities

Piperazine and piperidine derivatives have emerged as promising candidates for the management of type 2 diabetes mellitus. mdpi.comdntb.gov.ua Research has primarily focused on their ability to inhibit key enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) and α-glucosidase.

A review of various heterocyclic compounds highlighted that piperazine derivatives are promising potential antidiabetic agents. mdpi.comresearchgate.net Aryl piperazine compounds have been tested for their DPP-4 inhibitory activity, with some demonstrating better in vitro results than the standard drug, sitagliptin. nih.gov Further studies on piperazine sulphonamide derivatives as DPP-4 inhibitors led to the identification of a lead compound (8h) that showed 27.32% inhibition at a concentration of 10µmol L⁻¹. researchgate.net In subsequent in vivo tests on streptozotocin-induced diabetic rats, this compound effectively reduced serum glucose levels after chronic administration for 21 days. researchgate.net Another investigation into sulfonyl piperazine derivatives reported DPP-4 inhibitory activity ranging from 19% to 30% at a 100 μM concentration. nih.gov

In addition to DPP-4 inhibition, the α-glucosidase inhibitory potential of these derivatives has been explored. A series of thiosemicarbazide-linked quinoline-piperazine derivatives were synthesized and evaluated. researchgate.net One particular derivative with a 2,5-dimethoxy phenyl substitution (compound 7j) was found to be the most potent, with an IC₅₀ value of 50.0 µM. This represented a 15-fold improvement in activity compared to the standard α-glucosidase inhibitor, acarbose (B1664774). researchgate.net The side effects associated with current α-amylase inhibitors like acarbose have spurred the search for safer alternatives, making these potent piperazine derivatives attractive for further development. biomedpharmajournal.org

| Derivative Class | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| Aryl piperazines | DPP-4 | Better in vitro inhibition than sitagliptin. | nih.gov |

| Piperazine sulphonamides | DPP-4 | Compound 8h showed 27.32% inhibition at 10µmol L⁻¹. | researchgate.net |

| Sulfonyl piperazines | DPP-4 | 19% to 30% inhibition at 100 μM. | nih.gov |

| Quinoline-piperazine derivatives | α-glucosidase | Compound 7j showed an IC₅₀ of 50.0 µM (15x more potent than acarbose). | researchgate.net |

Research into Antinociceptive and Analgesic Properties

The structural motif of piperazine-piperidine has been investigated for its potential to alleviate pain. Studies have revealed that these compounds can interact with various receptors in the nervous system to produce antinociceptive and analgesic effects.

A significant area of research has been on dual-acting ligands that target both histamine H₃ (H₃R) and sigma-1 (σ₁) receptors. acs.orgnih.gov These receptors are known to be involved in pain modulation. In one study, replacing a piperazine ring with a piperidine moiety was found to be a critical structural element for achieving high affinity for the σ₁ receptor while maintaining affinity for the H₃R. nih.gov This dual antagonism has shown promise for activity in various pain models. acs.org Further research identified a specific piperidine derivative (compound 12) that demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, underscoring the potential of this dual-target approach. acs.org

Other mechanisms have also been explored. A series of diphenyl methyl-piperazine derivatives were synthesized, leading to the discovery of a potent T-type calcium channel blocker. nih.gov This compound exhibited significant analgesic properties in a mouse model of inflammatory pain, suggesting that T-type channel inhibition is a viable strategy for developing analgesics based on the piperazine core. nih.gov

Additionally, novel molecules combining thiazole (B1198619) and piperazine rings have been synthesized and tested for their antinociceptive effects. researchgate.net Several of these compounds showed significant centrally and peripherally mediated antinociceptive activity in tail-clip, hot-plate, and writhing tests. The pain-relieving effects of these compounds were reversed by pre-treatment with naloxone, an opioid antagonist, which indicates that their mechanism of action involves the opioidergic system. researchgate.net

| Derivative Class | Mechanism of Action | Pain Model | Key Findings | Reference |

|---|---|---|---|---|

| Piperidine/Piperazine Derivatives | Dual H₃/σ₁ Receptor Antagonism | In vivo nociceptive & neuropathic models | Piperidine moiety is critical for dual activity; compound 12 showed broad-spectrum analgesia. | acs.orgnih.govacs.org |

| Diphenyl Methyl-piperazine Derivatives | T-type Calcium Channel Blockade | Inflammatory pain (mouse model) | Compound 10e identified as a potent blocker with analgesic effects. | nih.gov |

| Thiazole-piperazine Derivatives | Opioidergic System Activation | Tail-clip, hot-plate, writhing tests | Activity was reversed by naloxone, indicating involvement of opioid receptors. | researchgate.net |

Examination of Antimicrobial Efficacy

Derivatives incorporating piperazine and piperidine rings have been extensively screened for their ability to combat microbial infections. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal species.

The synthesis of 1-[2-(aryl amino -2- oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene (B151609) derivatives, which start from ethyl piperazine, yielded compounds with antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net The quaternary ammonium (B1175870) nature of compounds like 1-ethyl-4-piperidinium-4-ylpiperazinediium is also thought to potentially impart antimicrobial properties. cymitquimica.com Patents have also been filed for piperazine-piperidine compounds specifically for their use as antibacterial agents. google.com

A study on piperidin-4-one derivatives and their corresponding thiosemicarbazones found that while the base ketones had good antibacterial activity compared to ampicillin, the addition of the thiosemicarbazone moiety significantly enhanced antifungal activity against strains like Candida albicans and Microsporum gypseum. biomedpharmajournal.org Similarly, pyrimidine-incorporated piperazine derivatives showed good antibacterial effects against S. aureus, Bacillus subtilis, E. coli, and Salmonella paratyphi-A, and significant antifungal activity against Aspergillus niger and Penicillium notatum. nih.gov

More targeted studies against specific pathogens have also been conducted. A series of N-arylpiperazine derivatives were tested against several Mycobacterium species. One compound showed promising potential against M. kansasii with a Minimum Inhibitory Concentration (MIC) of 31.75 μM, which was comparable to the standard drug isoniazid. mdpi.com Another compound in the same study was even more effective against this strain, with an MIC of 17.62 μM. mdpi.com

| Derivative Class | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, C. albicans, M. gypseum | Good antibacterial and significant antifungal activity compared to standards. | biomedpharmajournal.org |

| Pyrimidine-incorporated piperazines | S. aureus, B. subtilis, E. coli, A. niger | Good antibacterial and significant antifungal activity at 40 μg/ml. | nih.gov |

| N-Arylpiperazines | M. kansasii, M. marinum | MIC of 17.62 μM against M. kansasii; MIC of 65.32 μM against M. marinum. | mdpi.com |

| 1-[2-(Aryl amino -2- oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene | S. aureus, E. coli | Synthesized compounds showed moderate to high activity. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 1-Ethyl-4-piperidin-4-ylpiperazine (B1580565), might interact with the active site of a protein.

While specific docking studies on this compound are not extensively published, the rich literature on related piperazine (B1678402) and piperidine (B6355638) derivatives allows for a well-grounded prediction of its binding behavior. nih.govfrontiersin.org Studies on various N-substituted piperazine analogs have shown that the piperazine nitrogen atoms are crucial for forming key interactions. nih.govbohrium.com They frequently act as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors, often forming salt bridges with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. semanticscholar.org

For this compound, the piperidine nitrogen and the piperazine nitrogen distal to the ethyl group are likely to be the primary sites for such hydrogen bonding. The ethyl group and the aliphatic rings provide a hydrophobic character, which would favor interactions with nonpolar pockets within a binding site. Docking studies on similar arylpiperazine derivatives against targets like the dopamine (B1211576) D2 receptor have highlighted the importance of these hydrophobic interactions for stable binding. semanticscholar.org The flexibility of the piperidine-piperazine linkage allows the molecule to adopt various conformations to fit optimally within a binding cavity.

Table 1: Potential Interacting Residues for this compound Based on Analog Docking Studies

| Interaction Type | Potential Amino Acid Residues | Moiety Involved |

|---|---|---|

| Hydrogen Bond (Donor) | Aspartate, Glutamate | Protonated Piperazine/Piperidine Nitrogen |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Tyrosine | Piperazine/Piperidine Nitrogen |

| Hydrophobic Interaction | Leucine, Valine, Isoleucine, Phenylalanine | Ethyl Group, Piperidine Ring, Piperazine Ring |

This table is illustrative and based on common interactions observed for piperazine and piperidine-containing ligands in various receptor sites.

Molecular Dynamics Simulations to Understand Binding Modes and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, reveal conformational changes, and characterize the persistence of interactions. acs.org

For a complex involving this compound, an MD simulation would typically be run for hundreds of nanoseconds. nih.govsemanticscholar.org The simulation would track the stability of the initial docking pose. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, would be calculated to determine if the complex remains stable or undergoes significant conformational shifts. nih.gov

MD simulations on related piperazine ligands have shown that water molecules can play a critical role in mediating protein-ligand interactions. mdpi.com Furthermore, these simulations can reveal the flexibility of the ligand within the binding site, showing how the ethylpiperazine and piperidine rings might adjust their conformations (e.g., chair-to-boat flips) to optimize binding. Analysis of the simulation trajectory allows for the calculation of binding free energies, offering a more quantitative prediction of binding affinity than docking scores alone. acs.orgmdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a workhorse of computational chemistry for calculating optimized geometries, vibrational frequencies, and various electronic properties. jddtonline.inforesearchgate.net For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), would provide a precise, optimized three-dimensional structure. bohrium.com

These calculations can confirm the most stable conformation of the molecule, for instance, determining the preference for chair conformations in both the piperidine and piperazine rings and the equatorial or axial orientation of the substituents. The resulting electronic structure forms the basis for the more detailed analyses described in the following sections. longdom.org

Quantum Chemical Parameters and Reactivity Descriptors

From the electronic structure calculated by DFT, several parameters can be derived that describe the molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr In piperazine derivatives, the HOMO is often localized on the nitrogen-rich piperazine ring, while the LUMO distribution depends on the substituents. researchgate.net For this compound, the HOMO would be expected to have significant contributions from the lone pair electrons of the nitrogen atoms, making them the primary sites for electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for Piperazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-methylpiperazine | -6.12 | 1.05 | 7.17 |

| 1-ethylpiperazine | -6.08 | 1.09 | 7.17 |

Data is illustrative, based on typical DFT calculation results for related compounds, and serves to show general trends.

Natural Bond Orbital (NBO) analysis is a method that examines the delocalization of electron density between orbitals, providing insight into intramolecular interactions and stability. longdom.org It investigates hyperconjugative interactions, which are stabilizing effects arising from the interaction of electrons in a filled bonding orbital with an adjacent empty anti-bonding orbital.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. jddtonline.infodergipark.org.tr The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack. dergipark.org.tr

For this compound, the MEP surface would show the most negative potential localized around the two tertiary nitrogen atoms of the piperazine ring and the secondary nitrogen of the piperidine ring, corresponding to their lone pairs of electrons. researchgate.net These sites represent the most likely points for protonation or interaction with electrophiles. The hydrogen atoms bonded to carbon, particularly those on the ethyl group, would exhibit positive potential, making them potential sites for weak interactions with nucleophilic species. The MEP surface thus provides a clear, intuitive map of the molecule's reactive landscape. jddtonline.info

In Silico Prediction of Biological Activities and Structure-Activity Relationships

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery, enabling the prediction of biological activities and the elucidation of structure-activity relationships (SAR) for novel compounds. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public-domain research literature, we can infer its potential biological profile and SAR by examining computational data for the compound itself and through analysis of related piperazine and piperidine derivatives. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, provide valuable insights into the molecule's behavior and potential as a therapeutic agent.

Predicted Physicochemical Properties

The foundational step in the computational analysis of a compound involves the calculation of its physicochemical properties. These descriptors are crucial for predicting the molecule's pharmacokinetic profile and its ability to interact with biological targets. For this compound, several key properties have been computationally predicted and are summarized below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 197.32 g/mol | Influences absorption and distribution; lower molecular weight is often preferred for oral bioavailability. |

| LogP (octanol-water partition coefficient) | 0.3759 - 0.7977 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing binding to target proteins. |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, crucial for forming hydrogen bonds with biological targets. |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact binding affinity and entropy. |

This data is compiled from various chemical databases and may vary slightly depending on the prediction software used.

Inferred Biological Activities and Structure-Activity Relationships from Analogues

The piperazine-piperidine scaffold is a common motif in medicinal chemistry, appearing in numerous compounds targeting a wide range of biological receptors and enzymes. By analyzing computational and SAR studies on structurally similar molecules, we can hypothesize the potential activities and key structural features of this compound that may be important for biological function.

Central Nervous System (CNS) Receptor Affinity:

Research on piperazine and piperidine derivatives frequently points to their interaction with CNS receptors, such as serotonin (B10506), dopamine, histamine (B1213489), and sigma receptors. acs.orgmdpi.com Computational studies on these analogues often reveal the importance of the basic nitrogen atoms within the piperazine and piperidine rings for forming key interactions with acidic amino acid residues in the receptor binding pockets. mdpi.comnih.gov

Role of the Piperidine Moiety: In dual-acting histamine H3 and sigma-1 receptor antagonists, the piperidine ring has been identified as a critical structural element for high affinity at the sigma-1 receptor. acs.orgnih.govnih.gov Replacing the piperidine with a piperazine in some analogues led to a significant decrease in sigma-1 receptor affinity, suggesting the specific geometry and hydrogen bonding capacity of the piperidine's N-H group are crucial. acs.orgnih.gov

Influence of the N-substituent: The nature of the substituent on the piperazine nitrogen (the ethyl group in this case) can significantly modulate potency and selectivity. In series of N-substituted piperazine derivatives, variations in the alkyl or aryl group at this position have been shown to fine-tune the affinity for different amine transporters and receptors. nih.gov For instance, in a series of mTORC1 inhibitors, electronic and steric parameters of the substituents were found to be significantly correlated with inhibitory activity. mdpi.com

Antimicrobial and Anticancer Potential:

The N-arylpiperazine scaffold has been the subject of in silico and in vitro studies for antimicrobial and anticancer activities. nih.govmdpi.com

Antiproliferative Effects: Computational studies on piperidine/piperazine-based compounds have also explored their potential as anticancer agents, often linked to their affinity for sigma receptors, which are overexpressed in some tumor cells. nih.gov Molecular docking and dynamic simulations have been used to understand the binding modes of these compounds within the sigma-1 receptor. nih.govrsc.org

A summary of key SAR findings from related compound series is presented below:

| Structural Feature | Observation from Analogues | Potential Implication for this compound |

| Piperidine Ring | Crucial for high affinity at sigma-1 receptors in some series. acs.orgnih.gov | May contribute to affinity for sigma receptors or other targets where this motif is recognized. |

| Piperazine Ring | A common scaffold for CNS-acting drugs, influencing physicochemical properties like solubility and pKa. acs.orgresearchgate.net | Likely confers favorable pharmacokinetic properties and serves as a versatile anchor for target interaction. |

| Ethyl Group on Piperazine | N-alkyl substituents modulate potency and selectivity for various targets. nih.gov | The ethyl group will influence the compound's lipophilicity and steric profile, affecting its binding to potential targets. |

| Basic Nitrogen Atoms | Essential for interaction with acidic residues in many receptor binding sites (e.g., serotonin, histamine receptors). mdpi.comnih.gov | The two basic nitrogens of the piperazine and the one in the piperidine are likely key interaction points for biological targets. |

Preclinical Pharmacokinetic and Preclinical Toxicology Research Animal Models Only

Pharmacokinetic (PK) Characterization in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

No data available.

Metabolite Identification and Metabolic Stability Assessments

No data available.

Evaluation of Enzyme Induction and Inhibition (e.g., CYP Enzymes)

No data available.

Plasma Protein Binding Studies

No data available.

Biodistribution Studies

No data available.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 1-Ethyl-4-piperidin-4-ylpiperazine (B1580565) from complex mixtures and determining its concentration. The choice of technique often depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the analysis of piperazine (B1678402) derivatives like this compound. bldpharm.comambeed.com These methods offer high resolution and sensitivity. A common approach involves reverse-phase (RP) chromatography. sielc.com

For instance, a typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com UPLC, with its use of smaller particle size columns (e.g., sub-2 µm), allows for faster analysis times and improved resolution. sielc.com These techniques are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18, Newcrom R1 | Sub-3 µm particle size columns |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Acetonitrile, Water, Formic Acid |

| Application | Separation, Quantification, Impurity Isolation | Fast analysis, High-resolution separation |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the identification and quantification of volatile and semi-volatile compounds. unodc.org For piperazine derivatives, which may have limited volatility, derivatization is often employed to improve their chromatographic behavior and detection. scholars.direct GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it invaluable for analyzing complex samples. unodc.org A validated GC-MS method for related piperazine compounds demonstrated high sensitivity and accuracy in various biological matrices. scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

LC-MS and its tandem version, LC-MS/MS, are among the most powerful and widely used analytical tools for the detection and quantification of compounds in complex mixtures. nih.gov These techniques are particularly well-suited for non-volatile compounds like this compound. The coupling of liquid chromatography with mass spectrometry provides high sensitivity and selectivity.

A typical LC-MS method for piperazine derivatives involves a C18 column and a gradient elution with a mobile phase composed of water and methanol (B129727), both containing 0.1% formic acid. nih.gov Electrospray ionization (ESI) in the positive mode is commonly used for the detection of these compounds. nih.gov LC-MS/MS further enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is crucial for quantification in complex biological matrices.

| Parameter | LC-MS Conditions |

| Column | C18 |

| Mobile Phase | Water with 0.1% formic acid (A) and Methanol with 0.1% formic acid (B) in a gradient system |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) |

Derivatization Methods for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or detectability. For GC-MS analysis of piperazines, derivatization is often necessary to increase their volatility and thermal stability. scholars.direct A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine groups of the piperazine ring. scholars.direct This process enhances the compound's volatility, allowing for better separation and detection by GC-MS.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine (B6355638) and piperazine rings. researchgate.net The chemical shifts and coupling patterns of these signals provide valuable information about the connectivity of the atoms.

Method Validation in Analytical Chemistry

To ensure that an analytical method provides reliable and accurate results, it must be validated. This process is essential for the quantitative analysis of compounds like "this compound" in research and quality control.

These parameters are fundamental to validating a quantitative analytical method.

Linearity: This demonstrates that the method's response is directly proportional to the analyte's concentration over a specific range. It is confirmed by a high correlation coefficient (R²), ideally ≥0.99, from a calibration curve. scholars.directarabjchem.org

Precision: This measures the consistency of results from repeated measurements of the same sample. It is typically expressed as the relative standard deviation (%RSD), which should be low (e.g., <4.0%) to indicate good precision. jocpr.com

Limit of Detection (LOD): This is the lowest concentration of the analyte that the method can reliably detect, though not necessarily quantify with accuracy. It is often determined at a signal-to-noise ratio of 3:1. scholars.directmdpi.com

Limit of Quantification (LOQ): This is the lowest concentration that can be measured with acceptable accuracy and precision. The LOQ is commonly established at a signal-to-noise ratio of 10:1. scholars.directmdpi.com

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 | Ensures a proportional response of the method to the analyte concentration. scholars.directarabjchem.org |

| Precision (Relative Standard Deviation, %RSD) | < 15% (varies by concentration) | Measures the closeness of repeated measurements. jocpr.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3 | The lowest concentration that can be detected. scholars.directmdpi.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≈ 10 | The lowest concentration that can be accurately and precisely measured. scholars.directmdpi.com |

Selectivity: Also known as specificity, this is the method's ability to accurately measure the analyte ("this compound") without interference from other components in the sample, such as impurities or matrix effects. researchgate.net This is often confirmed by analyzing blank samples and samples spiked with the analyte to ensure no other substances are co-detected. jocpr.com

Reproducibility: This parameter assesses the consistency of the method when performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. researchgate.net High reproducibility demonstrates the method's robustness and its suitability for standardized use across various settings.

Future Directions in Research of 1 Ethyl 4 Piperidin 4 Ylpiperazine and Its Derivatives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of novel synthetic methodologies is crucial for the efficient and environmentally conscious production of 1-Ethyl-4-piperidin-4-ylpiperazine (B1580565) and its derivatives. Current research efforts are geared towards developing greener, more atom-economical, and scalable synthetic pathways.

Researchers are also exploring the use of alternative and more sustainable reagents and solvents. For example, the replacement of hazardous reagents with more benign alternatives and the use of water or bio-based solvents are key considerations in developing environmentally friendly synthetic protocols.

Table 1: Comparison of Synthetic Strategies for Piperidine (B6355638) and Piperazine (B1678402) Derivatives

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Oxidative Amination | Use of gold or palladium catalysts for enantioselective piperidine synthesis. mdpi.com | High stereocontrol, direct functionalization of alkenes. |

| Multicomponent Reactions | Convergent synthesis of complex molecules in a single step (e.g., Kabachnik-Fields). farmaciajournal.com | Increased efficiency, reduced purification steps. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. researchgate.net | Reduced waste, improved overall yield, time and resource savings. |

| Green Chemistry Approaches | Use of sustainable reagents and solvents. | Reduced environmental impact, safer processes. |

Design of Next-Generation Ligands with Enhanced Selectivity and Potency

The design of next-generation ligands based on the this compound scaffold is a primary focus for medicinal chemists. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic properties for specific biological targets.

Structure-activity relationship (SAR) studies play a pivotal role in this process. By systematically modifying different parts of the lead molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for target binding and efficacy. nih.govbohrium.com For example, SAR studies on related piperazine derivatives have shown that the nature of the substituent on the piperazine nitrogen and the aryl group can significantly influence receptor affinity and functional activity. nih.govthieme-connect.com

The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties, is another powerful tool in ligand design. thieme-connect.com This approach can lead to compounds with improved metabolic stability, reduced toxicity, or enhanced target engagement. For instance, replacing a metabolically labile group with a more stable bioisostere can prolong the duration of action of a drug candidate.

Integration of Advanced Computational Approaches for Predictive Modeling